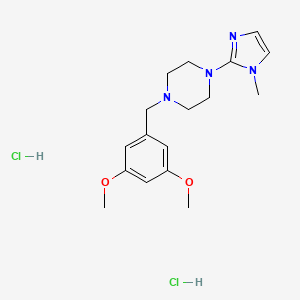

1-(3,5-dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-[(3,5-dimethoxyphenyl)methyl]-4-(1-methylimidazol-2-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2.2ClH/c1-19-5-4-18-17(19)21-8-6-20(7-9-21)13-14-10-15(22-2)12-16(11-14)23-3;;/h4-5,10-12H,6-9,13H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOIMTOBMOMWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)CC3=CC(=CC(=C3)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

Substitution with 3,5-Dimethoxybenzyl Group: The piperazine core is then reacted with 3,5-dimethoxybenzyl chloride under basic conditions to introduce the 3,5-dimethoxybenzyl group.

Introduction of 1-Methyl-1H-Imidazol-2-yl Group: The final step involves the reaction of the intermediate compound with 1-methyl-1H-imidazole in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and imidazole moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or imidazole derivatives.

Scientific Research Applications

1-(3,5-dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.

Chemical Biology: Used as a probe to study biological pathways and mechanisms.

Industrial Chemistry:

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and its analogs:

Key Structural and Functional Insights

Substituent Impact on Bioactivity: The imidazole ring in the target compound may enhance interactions with metalloenzymes or histamine receptors, unlike purely aromatic analogs (e.g., Meclizine, Buclizine) .

Synthetic Considerations :

- Synthesis of the target compound likely involves nucleophilic substitution between 3,5-dimethoxybenzyl halides and 1-methylimidazole-piperazine intermediates, similar to methods in for aryl piperazines .

Pharmacokinetic Profiles :

- Dihydrochloride salts (target compound, Buclizine, Meclizine) enhance aqueous solubility, critical for oral bioavailability.

- Bulky substituents (e.g., Buclizine’s benzhydryl) may reduce metabolic clearance but increase plasma protein binding .

Therapeutic Potential: Unlike Meclizine and Buclizine (established antiemetics), the target compound’s imidazole core aligns more closely with antifungal or antiviral piperazine derivatives (e.g., HIV NNRTIs in ) .

Biological Activity

1-(3,5-Dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula: C₁₈H₂₃Cl₂N₃O₂. It features a piperazine core substituted with a dimethoxybenzyl and an imidazole moiety, which contribute to its biological activity.

Research indicates that this compound may exert its effects through various biological pathways:

- Antioxidative Activity : Similar piperazine derivatives have shown potential in protecting neuronal cells from oxidative stress. For instance, compounds in related studies have demonstrated the ability to reduce reactive oxygen species (ROS) production and stabilize mitochondrial function, thereby preventing apoptosis in neurodegenerative contexts .

- Receptor Interaction : The imidazole ring suggests potential interactions with various receptors, possibly influencing neurotransmitter systems or immune responses. Such interactions are crucial for developing therapeutics targeting conditions like anxiety or depression.

Biological Activity Overview

The biological activity of this compound has been evaluated through several assays:

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Neuroprotection : In a study evaluating neuroprotective agents, the compound exhibited significant antioxidative properties, suggesting its role in preventing neurodegeneration associated with oxidative stress-related diseases.

- Anxiolytic Effects : Preliminary findings indicate that the compound may influence anxiety-related behaviors in rodent models, warranting further investigation into its efficacy as an anxiolytic agent.

- Cancer Research : The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Ongoing research aims to elucidate its mechanism of action in inhibiting tumor growth.

Q & A

Q. Table: Common Impurities in Piperazine Derivatives

| Impurity Type | Source | Detection Method |

|---|---|---|

| Free Piperazine | Incomplete salt formation | HPLC (δ 3.2–3.5 ppm) |

| Chlorinated Byproducts | Residual solvents/chloride ions | HRMS (Cl isotopic pattern) |

| Dimerized Imidazole | Oxidative coupling | LC/MS (m/z = 2×M + H) |

Advanced: How to evaluate the compound’s pharmacokinetic properties in silico?

Answer:

Use computational tools to predict:

- LogP: Estimate lipophilicity (e.g., 2.1–2.5 for imidazole-piperazine derivatives) using Molinspiration or ACD/Labs .

- CYP Inhibition: Screen for interactions with CYP3A4/2D6 using docking software (e.g., AutoDock Vina) .

- BBB Permeability: Apply the Rule of 5; polar surface area <90 Ų suggests CNS penetration .

Validation: Compare in silico predictions with in vitro assays (e.g., PAMPA for permeability) .

Basic: What biological assays are suitable for initial activity screening?

Answer:

- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer: MTT assay (IC₅₀ in HeLa or MCF-7 cells) .

- Receptor Binding: Radioligand displacement (e.g., serotonin 5-HT₃ receptor) .

Controls: Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle-only blanks.

Advanced: How to resolve contradictions in biological activity data?

Answer:

Discrepancies may arise from assay variability or compound stability. Solutions:

- Replicate Experiments: Perform triplicate runs with fresh stock solutions.

- Stability Monitoring: Use HPLC to confirm compound integrity during assays .

- Dose-Response Curves: Generate EC₅₀/IC₅₀ values across 5–8 concentrations to validate trends .

Advanced: What are the structural determinants of activity in imidazole-piperazine hybrids?

Answer:

Key features from SAR studies:

- Imidazole Substituents: 1-Methyl groups enhance metabolic stability vs. unsubstituted analogs .

- Piperazine Linkers: Flexible spacers (e.g., CH₂) improve receptor binding vs. rigid analogs .

- Dihydrochloride Salt: Enhances aqueous solubility (critical for in vivo studies) .

Validation: Synthesize analogs (e.g., 1-benzylimidazole) and compare activity .

Basic: How to ensure reproducibility in scaled-up synthesis?

Answer:

- Process Validation: Define critical parameters (e.g., reaction time, pH) via DoE (Design of Experiments).

- In-Process Controls: Monitor intermediates via TLC/HPLC .

- Purification Consistency: Use automated flash chromatography with predefined gradients .

Advanced: What advanced analytical methods validate crystallinity and polymorphism?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.